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Compound Name:
5-Bromo-2-methoxy-3-

methylbenzamide

Cat. No.: B179935 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 5-Bromo-2-methoxy-3-
methylbenzamide is not currently available in public literature. This document provides a

projection of its potential biological activities based on the known functions of structurally

similar compounds and constituent chemical moieties. The experimental protocols described

are general methodologies commonly employed for the evaluation of novel benzamide

derivatives.

Introduction
5-Bromo-2-methoxy-3-methylbenzamide is a small organic molecule belonging to the

benzamide class of compounds. The benzamide scaffold is a privileged structure in medicinal

chemistry, forming the core of a wide array of therapeutic agents with diverse pharmacological

activities. The specific substitutions of a bromine atom, a methoxy group, and a methyl group

on the phenyl ring of 5-Bromo-2-methoxy-3-methylbenzamide suggest several potential

avenues for biological interaction, drawing parallels from extensive research on related

substituted benzamides. This guide synthesizes the potential biological activities of this

compound by examining its structural analogues and key functional groups.
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The potential for biological activity in 5-Bromo-2-methoxy-3-methylbenzamide can be

inferred from the activities of compounds sharing its core structural features.

Anticancer Potential
Substituted benzamides have demonstrated significant promise in oncology. Several

derivatives have been investigated as inhibitors of key enzymes involved in cancer

progression.

PARP-1 Inhibition: Benzamide derivatives are known to act as inhibitors of Poly(ADP-ribose)

polymerase-1 (PARP-1), an enzyme crucial for DNA damage repair.[1] Inhibition of PARP-1

is a clinically validated strategy for treating certain cancers, particularly those with

deficiencies in other DNA repair pathways like BRCA mutations. A novel benzamide

derivative, 13f, has shown potent anticancer activity against human colorectal cancer cells

with an IC50 of 0.30 μM and excellent PARP-1 inhibitory effect with an IC50 of 0.25 nM.[1]

HDAC Inhibition: Some N-substituted benzamides, designed based on the structure of

Entinostat (MS-275), have been synthesized and evaluated as histone deacetylase (HDAC)

inhibitors.[2] HDAC inhibitors represent another important class of anticancer agents that

modulate gene expression by altering the acetylation state of histones.

Induction of Apoptosis: A recently synthesized benzamide derivative, BJ-13, exhibited potent

antiproliferative activity against multiple cancer cell lines, with a pronounced effect on gastric

cancer cells.[3] Its mechanism of action involves the induction of intracellular reactive oxygen

species (ROS) accumulation, leading to mitochondrial dysfunction and caspase-dependent

apoptosis.[3]

Antimicrobial and Antiviral Activity
The presence of a bromo-methoxy substitution pattern is a feature in several compounds with

antimicrobial and antiviral properties.

Antibacterial and Antiviral Properties: 5-Bromo-2-methoxybenzaldehyde, a closely related

precursor, is recognized as a benzodiazepine receptor ligand with demonstrated antiviral and

antibacterial properties.[4]
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Broad-Spectrum Antimicrobial Activity: Various N-benzamide derivatives have been

synthesized and tested for their antimicrobial activity. For instance, compound 5a showed

significant activity against both B. subtilis and E. coli with MIC values of 6.25 and 3.12

μg/mL, respectively.[5]

Anti-HIV Activity: Aryl phosphate derivatives of 5-bromo-6-methoxy-azidothymidine have

been synthesized and shown to possess dual anti-HIV and sperm-immobilizing activity,

highlighting the potential contribution of the bromo-methoxy moiety to antiviral effects.[6]

Neurological and Other Activities
The benzamide core is also prevalent in drugs targeting the central nervous system and other

physiological processes.

Anticonvulsant Activity: A series of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides have

been identified as having high affinity for the SB-204269 binding site and demonstrating

good anticonvulsant activity in animal models.

CETP Inhibition: Substituted benzyl benzamides have been synthesized and evaluated as

cholesteryl ester transfer protein (CETP) inhibitors, which could have implications for

cardiovascular disease by raising HDL cholesterol levels.[7]

Insecticidal Activity: The 3-methylbenzamide moiety is notably present in N,N-diethyl-3-

methylbenzamide (DEET), a widely used insect repellent.[8]

Quantitative Data from Structurally Related
Compounds
The following table summarizes the reported biological activities of compounds structurally

related to 5-Bromo-2-methoxy-3-methylbenzamide.
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Compound
Class/Name

Target/Activity
Quantitative Data
(IC50/MIC)

Reference

Benzamide derivative

13f
PARP-1 Inhibition 0.25 nM [1]

Benzamide derivative

13f

Anticancer (HCT116

cells)
0.30 μM [1]

Benzamide derivative

BJ-13

Anticancer (Gastric

cancer cells)

Potent antiproliferative

activity
[3]

Benzamide derivative

5a

Antibacterial (B.

subtilis)
6.25 μg/mL [5]

Benzamide derivative

5a
Antibacterial (E. coli) 3.12 μg/mL [5]

Benzyl benzamide 8j CETP Inhibition 1.3 μM [7]

N-substituted

benzamides
HDAC Inhibition

Similar to Entinostat

(MS-275)
[2]

Proposed Experimental Protocols
To empirically determine the biological activity of 5-Bromo-2-methoxy-3-methylbenzamide, a

systematic approach involving synthesis followed by a cascade of in vitro assays is proposed.

General Synthesis of Substituted Benzamides
A common method for the synthesis of benzamides involves the coupling of a carboxylic acid

with an amine. For 5-Bromo-2-methoxy-3-methylbenzamide, the synthesis would likely start

from 5-bromo-2-methoxy-3-methylbenzoic acid.

Activation of Carboxylic Acid: The carboxylic acid (5-bromo-2-methoxy-3-methylbenzoic acid)

is activated to form a more reactive species. This can be achieved by converting it to an acyl

chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, or by using peptide

coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the

presence of an activator like HOBt (hydroxybenzotriazole).[9]
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Amidation: The activated carboxylic acid derivative is then reacted with an ammonia source

(e.g., ammonium hydroxide or a protected form of ammonia) to form the primary amide. The

reaction is typically carried out in an inert solvent like dichloromethane (DCM) or

dimethylformamide (DMF) and may require a base such as triethylamine or DIPEA to

neutralize any acid formed during the reaction.[9]

Purification: The crude product is purified using standard techniques such as recrystallization

or column chromatography to yield the pure 5-Bromo-2-methoxy-3-methylbenzamide.

General Synthesis of 5-Bromo-2-methoxy-3-methylbenzamide

5-Bromo-2-methoxy-3-methylbenzoic Acid Activation
(e.g., SOCl₂, EDCI/HOBt)

Activated Intermediate
(Acyl Chloride or Activated Ester)

Amidation
(Ammonia Source) Crude Product Purification

(Recrystallization or Chromatography) 5-Bromo-2-methoxy-3-methylbenzamide

Click to download full resolution via product page

Caption: General workflow for the synthesis of 5-Bromo-2-methoxy-3-methylbenzamide.

In Vitro Biological Evaluation
A tiered approach to in vitro screening can efficiently probe the potential biological activities.

Cytotoxicity Screening (MTT Assay):

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is

a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular

oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

1. Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for

lung cancer) are seeded in 96-well plates and allowed to adhere overnight.

2. The cells are treated with varying concentrations of 5-Bromo-2-methoxy-3-
methylbenzamide for 48-72 hours.
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3. MTT reagent is added to each well, and the plates are incubated for 2-4 hours to allow

for the formation of formazan crystals.

4. The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

5. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate

reader. The IC50 value (concentration required to inhibit 50% of cell growth) is then

calculated.

Enzyme Inhibition Assays (e.g., PARP-1 or HDAC):

Principle: These assays measure the ability of the compound to inhibit the activity of a

specific enzyme.

Methodology (General):

1. The purified enzyme (e.g., PARP-1 or HDAC) is incubated with its substrate and varying

concentrations of 5-Bromo-2-methoxy-3-methylbenzamide in a suitable buffer

system.

2. The reaction is allowed to proceed for a defined period.

3. The reaction is stopped, and the product formation is quantified using a detection

method appropriate for the specific enzyme (e.g., fluorescence, luminescence, or

colorimetry).

4. The IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution):

Principle: This method determines the minimum inhibitory concentration (MIC) of an

antimicrobial agent required to inhibit the growth of a specific microorganism.

Methodology:

1. A standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) is prepared.
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2. Serial dilutions of 5-Bromo-2-methoxy-3-methylbenzamide are prepared in a liquid

growth medium in a 96-well plate.

3. The microbial inoculum is added to each well.

4. The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

5. The MIC is determined as the lowest concentration of the compound that visibly inhibits

microbial growth.

Proposed Experimental Workflow for Biological Evaluation

Synthesis and Purification of
5-Bromo-2-methoxy-3-methylbenzamide

Primary Screening:
Cytotoxicity (MTT Assay)
Across Cancer Cell Lines

Secondary Screening (Based on Primary Results)

Enzyme Inhibition Assays
(e.g., PARP-1, HDAC, CETP)

If Cytotoxic

Antimicrobial Assays
(MIC Determination)

If Antimicrobial Activity is Hypothesized

Mechanism of Action Studies
(e.g., Apoptosis Assay, Cell Cycle Analysis)

Click to download full resolution via product page
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Caption: A workflow for the synthesis and biological evaluation of the target compound.

Potential Signaling Pathways and Mechanisms of
Action
Based on the activities of its analogues, 5-Bromo-2-methoxy-3-methylbenzamide could

potentially interact with several key cellular signaling pathways.

DNA Damage Response Pathway (via PARP-1 Inhibition): If the compound acts as a PARP-

1 inhibitor, it would interfere with the repair of single-strand DNA breaks. In cancer cells with

deficient homologous recombination repair (e.g., BRCA-mutant), this leads to the

accumulation of double-strand breaks during replication, ultimately resulting in cell death

(synthetic lethality).

Potential Mechanism: PARP-1 Inhibition

DNA Single-Strand Break

PARP-1

DNA Repair

5-Bromo-2-methoxy-3-methylbenzamide

Apoptosis / Cell Death

Inhibition leads to
(in HR-deficient cells)
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Caption: Hypothesized PARP-1 inhibition pathway.

Gene Expression Regulation (via HDAC Inhibition): As a potential HDAC inhibitor, the

compound could prevent the removal of acetyl groups from histones. This would lead to a

more open chromatin structure, allowing for the transcription of tumor suppressor genes that

are often silenced in cancer cells, thereby inducing cell cycle arrest and apoptosis.

Conclusion
While direct experimental evidence is lacking, a comprehensive analysis of the chemical

structure of 5-Bromo-2-methoxy-3-methylbenzamide and the biological activities of its

analogues strongly suggests a high potential for pharmacological activity. The most promising

areas for investigation appear to be in oncology, particularly as an inhibitor of enzymes like

PARP-1 or HDACs, and in antimicrobial research. The experimental workflows and

methodologies outlined in this guide provide a clear path for the synthesis and systematic

evaluation of this novel compound to unlock its therapeutic potential. Further empirical studies

are essential to validate these hypotheses and to fully characterize the biological profile of 5-
Bromo-2-methoxy-3-methylbenzamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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